巴比妥钠

描述

- Pyrimidine-4-Carboxylic Acid (sodium salt) is a synthetic intermediate used in pharmaceutical synthesis. Its chemical formula is C5H3N2O2•Na, with a molecular weight of 146.1 .

- As the name suggests, it contains a pyrimidine ring with a carboxylic acid group attached at the 4-position.

科学研究应用

化学: 用作合成更复杂的嘧啶类化合物的中间体。

生物学: 正在研究其潜在的生物活性,例如酶抑制或受体结合。

医学: 可能在药物发现和开发中具有应用。

工业: 用于生产药物和精细化学品。

作用机制

- 关于嘧啶-4-羧酸(钠盐)作用机制的详细信息尚未公开。需要进一步的研究来了解其特定的分子靶点和途径。

生化分析

Biochemical Properties

Barbital sodium is known for its ability to depress metabolic processes at high doses. It interacts with several biomolecules, including gamma-aminobutyric acid (GABA) receptors. Barbital sodium acts as a potentiator for various GABA receptor subunits, such as alpha-1, alpha-2, alpha-3, alpha-4, alpha-5, and alpha-6 . These interactions enhance the inhibitory effects of GABA, leading to a sedative effect. Additionally, barbital sodium can antagonize neuronal acetylcholine receptors and glutamate receptors, further contributing to its depressant properties .

Cellular Effects

Barbital sodium exerts significant effects on cellular processes. It influences cell signaling pathways by enhancing GABAergic transmission and inhibiting excitatory neurotransmission. This compound can alter gene expression and cellular metabolism by modulating the activity of various enzymes and receptors. For instance, barbital sodium’s interaction with GABA receptors can lead to changes in the expression of genes involved in neurotransmission and metabolic pathways . These effects can result in altered cellular functions, such as reduced neuronal excitability and decreased metabolic rates.

Molecular Mechanism

The molecular mechanism of barbital sodium involves its binding to GABA receptors, where it acts as a positive allosteric modulator. By binding to these receptors, barbital sodium enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This results in a sedative effect and reduced neuronal activity. Additionally, barbital sodium can inhibit the activity of excitatory neurotransmitters by antagonizing glutamate receptors and neuronal acetylcholine receptors . These combined actions contribute to its overall depressant effect on the central nervous system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of barbital sodium can change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to metabolic degradation. Long-term studies have shown that barbital sodium can lead to sustained changes in cellular function, including altered gene expression and enzyme activity . These changes can persist even after the compound is no longer present, indicating potential long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of barbital sodium vary with different dosages in animal models. At low doses, it acts as a sedative and can induce sleep. At higher doses, it can cause significant central nervous system depression, leading to symptoms such as ataxia, lethargy, and even coma . Toxic effects, including respiratory depression and hypotension, have been observed at very high doses. These dose-dependent effects highlight the importance of careful dosage control in both clinical and research settings.

Metabolic Pathways

Barbital sodium is metabolized primarily in the liver through hepatic microsomal enzymes. It undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and duration of action. Additionally, barbital sodium can induce the activity of certain liver enzymes, which can affect the metabolism of other drugs and compounds .

Transport and Distribution

Within cells and tissues, barbital sodium is transported and distributed through various mechanisms. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system . The compound can also interact with transport proteins and binding proteins, influencing its localization and accumulation in different tissues . These interactions play a crucial role in determining the compound’s pharmacokinetics and overall effects.

Subcellular Localization

Barbital sodium’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be found in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The compound’s localization can affect its activity and function, as it may interact with specific enzymes and receptors within these compartments. Post-translational modifications and targeting signals can also direct barbital sodium to specific cellular locations, further influencing its effects .

准备方法

合成路线: 嘧啶-4-羧酸(钠盐)的合成涉及多种方法。一种常见的途径是将嘧啶衍生物与合适的羧酸试剂反应。

反应条件: 具体的反应条件可能会有所不同,但通常涉及在受控温度和压力下,将反应物在合适的溶剂中加热。

工业生产: 有关大规模工业生产方法的信息有限,但很可能是通过优化的合成路线生产的。

化学反应分析

反应性: 嘧啶-4-羧酸(钠盐)可以发生多种反应,包括氧化、还原和取代反应。

常见试剂和条件:

主要产物: 主要产物取决于所用试剂和具体的反应条件。

相似化合物的比较

- 不幸的是,我找不到与类似化合物的直接比较。其独特的结构和潜在应用使其成为进一步研究的有趣领域。

属性

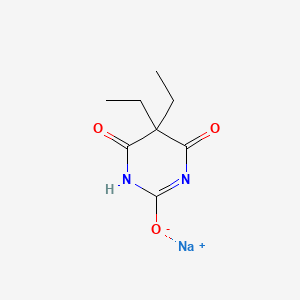

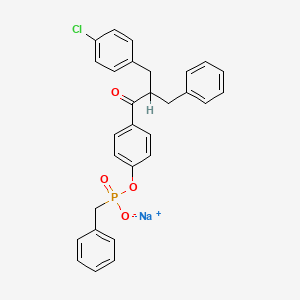

IUPAC Name |

sodium;5,5-diethyl-4,6-dioxo-1H-pyrimidin-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHFKWPGWBFQLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020128 | |

| Record name | Sodium barbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS] | |

| Record name | Barbital sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

144-02-5 | |

| Record name | Barbital sodium [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium barbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barbital sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does barbital sodium exert its sedative and hypnotic effects?

A: Barbital sodium, like other barbiturates, acts as a central nervous system (CNS) depressant. It binds to the GABAA receptor, a ligand-gated ion channel, at distinct sites from GABA itself. [] This binding enhances the effects of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx into neurons. This hyperpolarizes the neurons, making them less likely to fire, resulting in widespread CNS depression. []

Q2: What are the downstream effects of barbital sodium's action on the CNS?

A2: The CNS depression induced by barbital sodium manifests as various effects depending on the dose administered. These include:

- Sedation: Lower doses of barbital sodium primarily induce a state of calmness and drowsiness. []

- Hypnosis: Higher doses can induce sleep, hence its historical use as a hypnotic agent. [, , ]

- Anesthesia: At even higher doses, barbital sodium can induce surgical levels of anesthesia. []

Q3: What is the molecular formula and weight of barbital sodium?

A: The molecular formula of barbital sodium is C8H11N2NaO3, and its molecular weight is 206.17 g/mol. []

Q4: Is there any spectroscopic data available for barbital sodium?

A: While the provided research papers do not delve into detailed spectroscopic analyses, researchers have used various techniques like fluorescence and UV-Vis absorption spectroscopy to study the interaction of barbital sodium with bovine serum albumin (BSA). [] These studies provide insights into the binding mechanisms and thermodynamic parameters of such interactions.

Q5: How is barbital sodium metabolized and excreted from the body?

A: While the provided research papers don't offer detailed metabolic pathways, they indicate that barbital sodium is likely metabolized in the liver and excreted in the urine. [] A study in dogs found no significant difference in the duration of action of barbital sodium in normal and nephrectomized dogs, suggesting its destruction within the body. []

Q6: Are there any known drug interactions with barbital sodium?

A: The research papers mainly focus on the interaction of barbital sodium with other CNS depressants, particularly other barbiturates. They demonstrate that the duration of hypnosis induced by pentobarbital sodium is prolonged by various agents, including barbital sodium. [, , , , , , , , , ] This highlights the potential for additive CNS depressant effects when barbital sodium is co-administered with these agents.

Q7: What are the potential toxic effects of barbital sodium?

A: As a potent CNS depressant, barbital sodium carries a risk of respiratory depression, especially at higher doses. [] Prolonged and excessive use can lead to tolerance and dependence, with withdrawal symptoms such as convulsions upon abrupt discontinuation. [] It is crucial to use barbital sodium cautiously and under strict medical supervision.

Q8: What were the primary research applications of barbital sodium in these studies?

A8: The research papers primarily utilize barbital sodium as a pharmacological tool to:

- Study sleep and hypnosis: Researchers used barbital sodium to induce and evaluate sleep in animal models. [, , , , , , , ]

- Investigate the effects of other substances: Barbital sodium served as a reference compound to compare the sedative or hypnotic effects of other drugs or extracts. [, , , , , , , , , , , ]

- Explore drug metabolism and interactions: Studies investigated the impact of various agents on the duration of action of barbital sodium, providing insights into drug metabolism and potential interactions. [, , , , , , , , , , ]

Q9: Are there any current clinical applications of barbital sodium?

A: While barbital sodium was historically used as a sedative and hypnotic, its use has significantly declined due to safety concerns and the availability of safer alternatives. [] It is not commonly prescribed in modern clinical practice.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

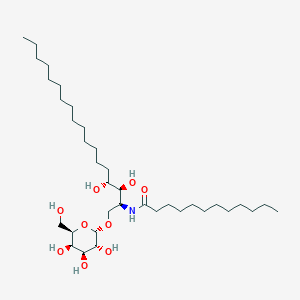

![N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1261098.png)

![[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1261099.png)

![(1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol](/img/structure/B1261105.png)